N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a thiazinan ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the thiazinan ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile
- **N’-[2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of both a thiazinan ring and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various scientific disciplines.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound contains a thiazinan ring and a trifluoromethyl group, which contribute to its lipophilicity and metabolic stability. The molecular formula is C18H16F4N2O3S with a molecular weight of 416.4 g/mol . The presence of these functional groups positions it within a class of sulfonamide derivatives known for diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, related arylsulfonylbenzohydrazides have been investigated for their ability to inhibit bacterial growth. The presence of the thiazinan ring may enhance this activity by increasing the compound's binding affinity to bacterial enzymes .
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In studies involving similar sulfonamide derivatives, cytotoxic effects were observed against eukaryotic Vero cells. The therapeutic indices varied significantly among different compounds, indicating that while some derivatives showed promise as therapeutic agents, others presented significant toxicity concerns .
Table 1: Summary of Biological Activities
Compound Name | MIC (μg/mL) | Observed Effects |
---|---|---|
Compound A | 1.4 | Significant anti-tuberculosis activity |
Compound B | 18.8 | Moderate activity with notable side effects |
This compound | TBD | Potentially high lipophilicity enhancing bioactivity |
In a comparative study of related compounds, those with trifluoromethyl substitutions demonstrated enhanced bioactivity due to increased lipophilicity .
Synthesis and Production Methods
The synthesis of this compound typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3-(trifluoromethyl)benzoyl chloride under controlled conditions . This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-27(23,25)26/h3-9,12H,1-2,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSYLNSXAQJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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